6-Bromotubercidin
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Overview
Description
6-Bromotubercidin is a halogenated derivative of tubercidin, an adenosine analog. It is characterized by the substitution of a bromine atom at the sixth position of the tubercidin molecule. This compound is known for its potent biological activities, including its role as an inhibitor of RNA synthesis in eukaryotic cells .
Preparation Methods
6-Bromotubercidin can be synthesized through the halogenation of tubercidin. The reaction involves the use of N-bromosuccinimide in dimethylformamide (DMF) as the solvent. When buffered with potassium acetate, the major product is this compound
Chemical Reactions Analysis
6-Bromotubercidin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Halogenation: Further halogenation can lead to the formation of 5,6-dibromotubercidin.
Common reagents used in these reactions include N-bromosuccinimide for bromination and potassium acetate as a buffer . The major products formed from these reactions are typically halogenated derivatives of tubercidin.
Scientific Research Applications
6-Bromotubercidin has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of other nucleoside analogs.
Mechanism of Action
6-Bromotubercidin exerts its effects by incorporating into RNA and DNA, thereby inhibiting their synthesis. This inhibition disrupts the metabolism of nucleic acids, leading to the suppression of cellular functions . The compound targets purine nucleoside phosphorylase and adenosine kinase, which are involved in its uptake and activation .
Comparison with Similar Compounds
6-Bromotubercidin is similar to other halogenated derivatives of tubercidin, such as 5-bromotubercidin and 5,6-dibromotubercidin . These compounds share similar inhibitory effects on RNA synthesis but differ in their specific halogenation patterns. The uniqueness of this compound lies in its specific substitution at the sixth position, which may confer distinct biological activities compared to its analogs.
Similar compounds include:
5-Bromotubercidin: A brominated derivative at the fifth position.
5,6-Dibromotubercidin: A derivative with bromine atoms at both the fifth and sixth positions.
5-Chlorotubercidin: A chlorinated analog of tubercidin.
Properties
Molecular Formula |
C11H13BrN4O4 |
---|---|
Molecular Weight |
345.15 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(4-amino-6-bromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13BrN4O4/c12-6-1-4-9(13)14-3-15-10(4)16(6)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
KKSZEMHICOMLHV-IOSLPCCCSA-N |
Isomeric SMILES |
C1=C(N(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br |
Canonical SMILES |
C1=C(N(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O)Br |
Origin of Product |
United States |
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